molecular formula C19H17N3O7S B3005281 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide CAS No. 941988-80-3

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide

Cat. No.: B3005281
CAS No.: 941988-80-3
M. Wt: 431.42
InChI Key: PEFYLNKWJHJRTJ-UHFFFAOYSA-N
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Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-((4-methoxyphenyl)sulfonyl)acetamide is a useful research compound. Its molecular formula is C19H17N3O7S and its molecular weight is 431.42. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition

Some derivatives of the compound have shown substantial enzyme inhibitory activity. Specifically, they have been tested for their inhibitory effects against α-glucosidase and acetylcholinesterase (AChE), with most compounds exhibiting significant inhibition against yeast α-glucosidase and weak inhibition against AChE. The in vitro enzyme inhibition data are consistent with in silico molecular docking results, suggesting potential applications in treating diseases related to enzyme malfunction (Abbasi et al., 2019).

Antimicrobial and Antimalarial Activity

Research has also explored the antimicrobial and antimalarial properties of sulfonamide derivatives, including those related to the compound . These derivatives have shown significant in vitro antimalarial activity and have been characterized for their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Theoretical calculations and molecular docking studies have further supported these findings, highlighting their potential as COVID-19 therapeutic agents due to their interaction with key viral proteins (Fahim & Ismael, 2021).

Chemotherapeutic Potential

Several studies have investigated the chemotherapeutic potential of derivatives, focusing on their cytotoxicity against tumor cell lines and their ability to inhibit tumor growth. These compounds have been evaluated for their antiproliferative activity against human tumor cell lines, showing promising results in inhibiting cancer cell growth. The synthesis of novel derivatives has been driven by the search for new anticancer agents with enhanced activity and selectivity (Kaya et al., 2017).

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methoxyphenyl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O7S/c1-26-13-3-5-14(6-4-13)30(24,25)11-17(23)20-19-22-21-18(29-19)12-2-7-15-16(10-12)28-9-8-27-15/h2-7,10H,8-9,11H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFYLNKWJHJRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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